molecular formula C18H26BrNO2 B4069695 1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine

1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine

Cat. No. B4069695
M. Wt: 368.3 g/mol
InChI Key: ORCRBCXBWGBDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine, also known as BRD-9424, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the piperidine family and has a molecular weight of 416.3 g/mol. BRD-9424 is known to have a high affinity for protein targets, making it a promising candidate for drug development.

Mechanism of Action

1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine works by binding to specific proteins, such as bromodomain-containing proteins, and inhibiting their activity. These proteins are involved in various cellular processes, including gene expression and cell signaling. By inhibiting their activity, 1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine can disrupt these processes and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine has been shown to have several biochemical and physiological effects. In cancer cells, 1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. Additionally, 1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine has been shown to reduce inflammation and decrease the production of pro-inflammatory cytokines in autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine is its high specificity for its protein targets. This makes it an ideal candidate for drug development, as it can minimize off-target effects and reduce toxicity. However, one of the limitations of 1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine. One area of interest is in the development of more potent and selective inhibitors of bromodomain-containing proteins. Additionally, there is potential for the use of 1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine in combination with other drugs for the treatment of cancer and autoimmune diseases. Further research is needed to fully understand the potential of 1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine and its applications in medicine.
In conclusion, 1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine is a promising small molecule inhibitor with potential therapeutic applications in cancer and autoimmune diseases. Its high specificity for protein targets and ability to induce cell death make it an ideal candidate for drug development. Further research is needed to fully understand the potential of 1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine and its applications in medicine.

Scientific Research Applications

1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. 1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Additionally, 1-[(2-bromo-4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-1-(2,6-dimethylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrNO2/c1-12(2)15-8-9-17(16(19)10-15)22-11-18(21)20-13(3)6-5-7-14(20)4/h8-10,12-14H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCRBCXBWGBDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)COC2=C(C=C(C=C2)C(C)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-isopropyl-phenoxy)-1-(2,6-dimethyl-1-piperidyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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